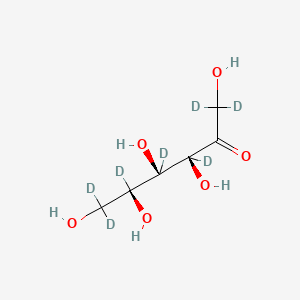
D-Fructose-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Fructose-d7: is a deuterium-labeled form of D-Fructose, a naturally occurring monosaccharide found in many plants. The molecular formula of this compound is C6D7H5O6, and it is often used in scientific research due to its stable isotope labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: D-Fructose-d7 is synthesized by incorporating deuterium atoms into the D-Fructose molecule. This can be achieved through several methods, including:
Chemical Synthesis: This involves the exchange of hydrogen atoms with deuterium in the presence of deuterated reagents and solvents.
Enzymatic Synthesis: Utilizing enzymes that facilitate the incorporation of deuterium into the sugar molecule.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using deuterated water (D2O) and other deuterated reagents to ensure high levels of deuterium incorporation .
Análisis De Reacciones Químicas
Types of Reactions: D-Fructose-d7 undergoes various chemical reactions similar to those of D-Fructose, including:
Oxidation: this compound can be oxidized to form D-Glucose-d7 and other oxidation products.
Reduction: It can be reduced to form sugar alcohols such as D-Sorbitol-d7.
Isomerization: this compound can isomerize to form D-Glucose-d7 and D-Mannose-d7 under basic conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Isomerization: Basic catalysts like sodium hydroxide are employed
Major Products:
Oxidation: D-Glucose-d7, D-Mannose-d7.
Reduction: D-Sorbitol-d7.
Isomerization: D-Glucose-d7, D-Mannose-d7
Aplicaciones Científicas De Investigación
D-Fructose-d7 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of sugar metabolism.
Biology: Helps in studying the effects of deuterium on biological systems and metabolic processes.
Medicine: Utilized in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of drugs.
Industry: Employed in the production of deuterated compounds for various industrial applications
Mecanismo De Acción
The mechanism by which D-Fructose-d7 exerts its effects is primarily through its incorporation into metabolic pathways. The deuterium atoms in this compound replace hydrogen atoms, allowing researchers to track and study the metabolic fate of the compound. This helps in understanding the molecular targets and pathways involved in sugar metabolism .
Comparación Con Compuestos Similares
D-Glucose-d7: Another deuterium-labeled sugar used in metabolic studies.
D-Mannose-d7: Used for similar purposes as D-Fructose-d7 in metabolic research.
D-Sorbitol-d7: A deuterated sugar alcohol used in various biochemical studies
Uniqueness: this compound is unique due to its specific labeling with deuterium, which provides distinct advantages in tracing and studying metabolic pathways. Its structural similarity to naturally occurring D-Fructose makes it an ideal candidate for detailed metabolic studies without significantly altering the biological processes .
Propiedades
Fórmula molecular |
C6H12O6 |
|---|---|
Peso molecular |
187.20 g/mol |
Nombre IUPAC |
(3S,4R,5R)-1,1,3,4,5,6,6-heptadeuterio-1,3,4,5,6-pentahydroxyhexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i1D2,2D2,3D,5D,6D |
Clave InChI |
BJHIKXHVCXFQLS-GWONALSDSA-N |
SMILES isomérico |
[2H][C@@](C(=O)C([2H])([2H])O)([C@@]([2H])([C@@]([2H])(C([2H])([2H])O)O)O)O |
SMILES canónico |
C(C(C(C(C(=O)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15140286.png)
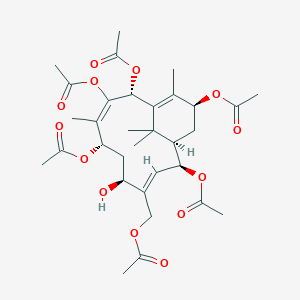
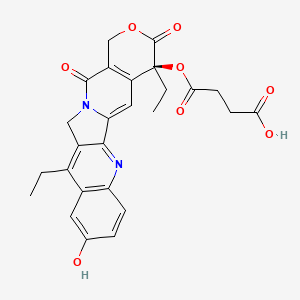
![3-[[3-chloro-5-[3-[(4-cyanophenyl)methyl]-4-oxophthalazin-1-yl]-6-fluoropyridin-2-yl]amino]propyl (2S)-2-amino-3-methylbutanoate](/img/structure/B15140303.png)
![N-[(2S)-3-cyclohexyl-1-[[(2S,3S)-3-methyl-1-oxo-1-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B15140313.png)

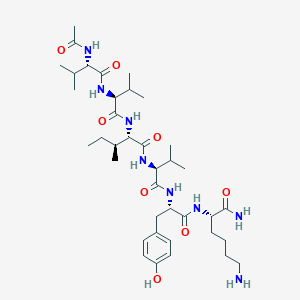

![4-amino-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidin-2-one](/img/structure/B15140333.png)
![2-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione](/img/structure/B15140341.png)
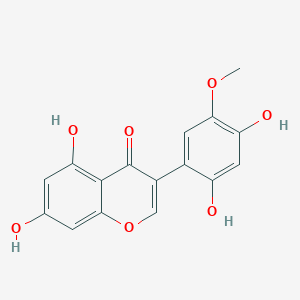


![4-amino-1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one](/img/structure/B15140372.png)
